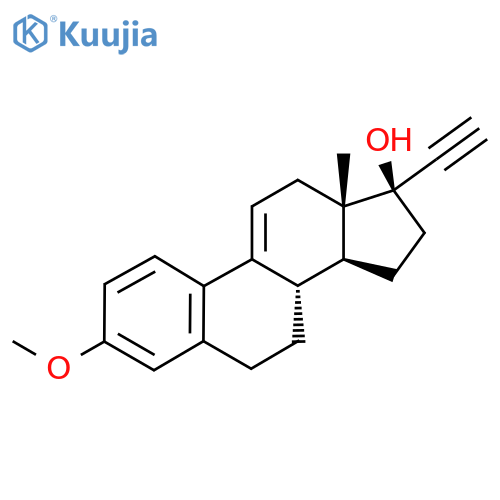Cas no 1096-29-3 (9(11)-Dehydromestranol)

9(11)-Dehydromestranol structure
商品名:9(11)-Dehydromestranol
9(11)-Dehydromestranol 化学的及び物理的性質
名前と識別子
-
- 9(11)-Dehydromestranol
- 17α-ethinyl-3-methoxyestra-1,3,5(10),9(11)-tetraene-17β-ol
-
- インチ: 1S/C21H24O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8-9,13,18-19,22H,5,7,10-12H2,2-3H3/t18-,19+,20+,21+/m1/s1
- InChIKey: GVXJUYLYKYITPG-ANULTFPQSA-N
- ほほえんだ: O[C@@]1(C#C)CC[C@H]2[C@@H]3CCC4C=C(C=CC=4C3=CC[C@@]21C)OC
計算された属性
- せいみつぶんしりょう: 308.177630004g/mol
- どういたいしつりょう: 308.177630004g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 570
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5
- 疎水性パラメータ計算基準値(XlogP): 3.6
9(11)-Dehydromestranol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-499651-2.5 mg |
9(11)-Dehydromestranol-d3, |
1096-29-3 | 2.5 mg |
¥2,858.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499650-100 mg |
9(11)-Dehydromestranol, |
1096-29-3 | 100MG |
¥3,234.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499650-100mg |
9(11)-Dehydromestranol, |
1096-29-3 | 100mg |
¥3234.00 | 2023-09-05 | ||
| TRC | D229875-1g |
9(11)-Dehydromestranol |
1096-29-3 | 1g |
$ 1590.00 | 2022-06-05 | ||
| TRC | D229875-1000mg |
9(11)-Dehydromestranol |
1096-29-3 | 1g |
$1918.00 | 2023-05-18 | ||
| TRC | D229875-100mg |
9(11)-Dehydromestranol |
1096-29-3 | 100mg |
$253.00 | 2023-05-18 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-499651-2.5mg |
9(11)-Dehydromestranol-d3, |
1096-29-3 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
| TRC | D229875-500mg |
9(11)-Dehydromestranol |
1096-29-3 | 500mg |
$ 800.00 | 2023-09-08 |
9(11)-Dehydromestranol 関連文献
-
Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
3. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
1096-29-3 (9(11)-Dehydromestranol) 関連製品
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1261488-03-2(2-Chloro-4,6-difluorotoluene)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
